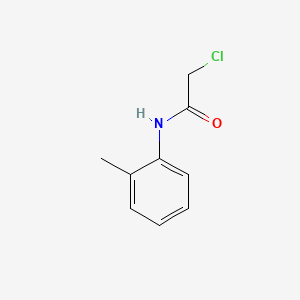

2-chloro-N-(2-methylphenyl)acetamide

描述

Contextualization within N-Substituted Acetamide (B32628) Chemistry

2-Chloro-N-(2-methylphenyl)acetamide belongs to the broader class of N-substituted acetamides, which are compounds containing the R-NH-C(=O)-CH₂R' structural motif. wikipedia.org Within this class, the chloroacetamide derivatives (where R' is Cl) are particularly significant due to the reactivity imparted by the chlorine atom, making them versatile intermediates in organic synthesis. ijpsr.info The N-substituted phenyl-2-chloroacetamides are a well-studied subclass, recognized for their wide range of biological activities. nih.gov

The chemical behavior of these compounds is largely dictated by the nature of the substituents on the phenyl ring. nih.gov These substituents can influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn affects its reactivity and biological interactions. nih.gov Research in this area often involves the synthesis of series of analogues with varying substitution patterns on the phenyl ring to develop a quantitative structure-activity relationship (QSAR). nih.gov This allows researchers to predict the biological activity of newly synthesized structures based on their chemical features. nih.gov The study of compounds like this compound contributes to this fundamental understanding of how structural modifications impact function within the N-substituted acetamide family. researchgate.net

Significance in Agrochemical and Medicinal Chemistry Research Paradigms

The N-substituted acetamide framework is a cornerstone in the development of new agrochemicals and pharmaceuticals. iucr.org The chloroacetamide group, in particular, is a key feature in several commercial herbicides. wikipedia.org For instance, Acetochlor (B104951), a widely used herbicide, is a chloroacetanilide that functions by inhibiting elongase enzymes in plants. wikipedia.org The study of related structures, such as 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide (a known metabolite of Acetochlor), helps in understanding the environmental fate and metabolic pathways of these important agricultural chemicals. nih.govepa.gov Furthermore, derivatives like 2-chloro-N-(2-chloro-6-methylphenyl)acetamide have been investigated for their potential as fungicides. biosynth.com

In medicinal chemistry, N-substituted acetamides are explored for a diverse array of therapeutic applications. Research has demonstrated that compounds from this class exhibit a range of biological effects, including antimicrobial, analgesic, and antidepressant activities. nih.govijpsr.inforjptonline.org The presence of the chlorine atom is often considered crucial for enhancing the antimicrobial potency of these molecules. nih.gov For example, studies have shown that chloroacetamide derivatives possess activity against various bacterial and fungal strains. ijpsr.infoneliti.com The versatility of the N-substituted acetamide scaffold allows medicinal chemists to synthesize and screen libraries of these compounds in the search for new lead structures for drug discovery. tandfonline.com

Table 2: Research Applications of Related N-Substituted Acetamides

| Compound Class | Research Area | Investigated Activity |

|---|---|---|

| N-(substituted phenyl)-2-chloroacetamides | Medicinal Chemistry | Antimicrobial, Antifungal ijpsr.infonih.gov |

| Chloroacetanilides (e.g., Acetochlor) | Agrochemicals | Herbicidal wikipedia.org |

| 2-(benzazolone-3-yl) acetamide derivatives | Medicinal Chemistry | Analgesic, Anti-inflammatory rjptonline.org |

| 2-((benzimidazol-2-yl)thio)-N-substituted-acetamides | Medicinal Chemistry | Antidepressant nih.gov |

| N-(substituted phenyl) acetamide derivatives | Medicinal Chemistry | Anticancer tandfonline.com |

Note: This table is interactive and can be sorted by clicking on the headers.

Overview of Contemporary Research Trajectories and Challenges

Current research involving this compound and related compounds is focused on several key trajectories. A primary goal is the rational design and synthesis of novel derivatives with enhanced selectivity and efficacy for specific biological targets. nih.govtandfonline.com This involves modifying the core structure by introducing different substituents on the phenyl ring to fine-tune the compound's physicochemical properties and biological activity. nih.gov Computational methods, such as quantitative structure-activity relationship (QSAR) analysis and molecular docking, are increasingly being used to guide these synthetic efforts and to understand the molecular basis of their activity. nih.govnih.gov

Another significant research direction is the use of these compounds as building blocks for more complex heterocyclic structures. The reactive chloroacetyl group serves as a handle for cyclization reactions, leading to the formation of novel ring systems with potential therapeutic value, such as thienopyridines. acs.org

Despite the promising potential, several challenges remain. A major hurdle is optimizing the synthesis to achieve high yields and purity, especially when creating large libraries of compounds for screening. tandfonline.com Another challenge lies in establishing a clear and predictable relationship between the chemical structure and the biological effect, which is often complex and target-dependent. nih.gov For compounds intended for agrochemical or medicinal use, extensive research is required to understand their metabolic fate and potential environmental impact. nih.gov Overcoming these challenges through continued interdisciplinary research is crucial for translating the potential of these molecules into practical applications.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloro-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-7-4-2-3-5-8(7)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMANECYGPQBOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80190832 | |

| Record name | Acetamide, 2-chloro-N-(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827934 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

37394-93-7 | |

| Record name | 2-Chloro-N-(2-methylphenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037394937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 37394-93-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2-chloro-N-(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 37394-93-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-N-(2-methylphenyl)acetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BBD7X26TLP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Synthesis of 2 Chloro N 2 Methylphenyl Acetamide and Its Derivatives

Conventional Chemical Synthesis Protocols

Conventional synthesis of 2-chloro-N-(2-methylphenyl)acetamide primarily relies on well-established acylation reactions. These methods are widely used due to their reliability and straightforward implementation.

The most common method for synthesizing this compound is the acylation of 2-methylaniline (also known as o-toluidine) with chloroacetyl chloride. ijpsr.infoumass.edunih.gov This reaction, a type of nucleophilic acyl substitution, involves the nitrogen atom of the amine group in 2-methylaniline attacking the electrophilic carbonyl carbon of chloroacetyl chloride. umass.edu The subsequent loss of a chloride ion and a proton from the nitrogen atom results in the formation of the stable amide bond. umass.edu

The general reaction is typically carried out by adding chloroacetyl chloride dropwise to a solution of 2-methylaniline. ijpsr.infonih.gov The reaction is often performed in a suitable solvent and may include a base to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct. prepchem.communi.cz The final product is usually isolated by pouring the reaction mixture into ice-cold water, which causes the acetamide (B32628) derivative to precipitate. ijpsr.info This crude product can then be purified by recrystallization, commonly from ethanol. ijpsr.info

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the use of a base or catalyst.

Solvent Selection: The choice of solvent can significantly influence the reaction rate and outcome. Glacial acetic acid is a commonly used solvent for this reaction. umass.edunih.govmuni.cz Other solvents like ethyl acetate (B1210297), tetrahydrofuran, and even aqueous media have also been employed. ijpsr.infoprepchem.comchemicalbook.comneliti.com The polarity of the solvent can affect the solubility of the reactants and the stability of the transition state. catalyticamidation.info Non-polar solvents like toluene (B28343) are also used, particularly in subsequent derivatization steps. muni.cz

Temperature Control: The acylation reaction is often exothermic. Therefore, cooling the reaction mixture, typically in an ice bath to around 0-10°C, is a common practice during the addition of the highly reactive chloroacetyl chloride. umass.edumuni.czchemicalbook.com After the initial addition, the reaction may be allowed to warm to room temperature and stirred for several hours to ensure completion. prepchem.comneliti.com

Table 1: Effect of Different Bases on Acylation Reactions

| Base | Reaction Conditions | Outcome | Reference |

|---|---|---|---|

| Triethylamine (B128534) (TEA) | In tetrahydrofuran, cooled with water/ice bath | Effective in promoting the reaction, leading to a high yield (86.6%). | prepchem.com |

| Sodium Acetate | In glacial acetic acid, cooled to 10°C | Used to neutralize HCl and facilitate the precipitation of the product. | umass.edumuni.cz |

| Potassium Hydroxide (KOH) | In acetonitrile (B52724), with a copper catalyst for subsequent rearrangement | Used in a multi-step synthesis to facilitate rearrangement, not direct acylation. | nih.gov |

| Diisopropylethylamine (DIPEA) | General study on rearrangement | Found to be poor for the rearrangement of the product. | nih.gov |

Expedited and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards developing more efficient and environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce reaction times, energy consumption, and the use of hazardous materials.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering substantial advantages over conventional heating methods. sphinxsai.comirjmets.com By directly coupling with the molecules in the reaction mixture, microwave irradiation provides rapid and uniform heating, which can dramatically accelerate reaction rates. researchgate.netiosrjournals.org This often leads to higher yields and improved product purity in significantly shorter reaction times. sphinxsai.comindianchemicalsociety.com For the synthesis of acetamide derivatives, microwave irradiation can reduce reaction times from hours to just a few minutes. sphinxsai.comiosrjournals.org This technique is considered a cornerstone of green chemistry as it enhances efficiency and reduces energy consumption. irjmets.comresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Amide Derivatives

| Synthesis Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional Heating | 2-24 hours | 45-72% | iosrjournals.orgindianchemicalsociety.com |

| Microwave Irradiation | 9-42 minutes | 75-87% | indianchemicalsociety.com |

| Microwave Irradiation | 30-35 minutes | Higher than conventional | iosrjournals.org |

Catalytic Methodologies for Enhanced Selectivity and Yield

The use of catalysts can significantly improve the efficiency and selectivity of the synthesis of this compound and its derivatives. Catalysts can lower the activation energy of the reaction, allowing it to proceed under milder conditions and often with better control over the formation of the desired product.

Phase-transfer catalysis (PTC) is one such methodology that has been successfully applied in various organic syntheses. crdeepjournal.org PTC facilitates the reaction between reactants located in different phases (e.g., a water-soluble nucleophile and an organic-soluble substrate) by using a catalyst, typically a quaternary ammonium (B1175870) salt, to transport one reactant across the phase boundary. crdeepjournal.org This can enhance reaction rates and yields in heterogeneous reaction systems. While direct application to the primary synthesis of this compound is less documented, PTC is a valuable technique for subsequent derivatization reactions. crdeepjournal.orgunimi.it

Other catalytic systems, such as those involving boronic acids or transition metals, are also being explored for amidation reactions to improve chemoselectivity, especially when dealing with more complex or sensitive substrates. catalyticamidation.info For instance, copper catalysts have been used in the rearrangement of 2-chloro-N-aryl acetamides to form N-aryl glycines. nih.gov

Derivatization Strategies and Design of Novel Analogs

This compound serves as a versatile precursor for the synthesis of a wide range of novel analogs. nih.govacs.org The presence of the reactive chloroacetyl group allows for facile nucleophilic substitution reactions, enabling the introduction of various functional groups. This is a common strategy for creating libraries of new compounds for screening in various applications, including pharmaceuticals and herbicides. ijpsr.infonih.govwikipedia.org

For example, the chlorine atom can be displaced by sulfur nucleophiles, such as in the reaction with 2-mercaptonicotinonitrile (B1308631) derivatives to produce thieno[2,3-b]pyridines. nih.govacs.org Similarly, reaction with amines or other nitrogen-containing heterocycles can lead to the formation of more complex amides. muni.cznih.gov These derivatization strategies are crucial for exploring the structure-activity relationships of this class of compounds and for developing new molecules with desired properties. nih.govarchivepp.com The core structure can be systematically modified by changing the substituents on the phenyl ring or by altering the group attached to the acetyl moiety, leading to a diverse array of novel analogs. nih.govnih.gov

N-Substitution and Structural Modification Pathways

The chemical scaffold of this compound serves as a versatile platform for a variety of N-substitution and structural modification reactions. These modifications are primarily aimed at creating a diverse library of compounds for further research and development. The primary route for modification involves the reaction of chloroacetyl chloride with various substituted anilines or other primary and secondary amines. This straightforward acylation reaction is a fundamental method for introducing diversity at the nitrogen atom. ijpsr.infoneliti.com

A general synthetic approach involves the dropwise addition of chloroacetyl chloride to a solution of the desired aniline (B41778) derivative in a suitable solvent, such as ethyl acetate or tetrahydrofuran, often in the presence of a base like triethylamine or potassium carbonate to neutralize the hydrochloric acid byproduct. neliti.comchemicalbook.com The reaction is typically conducted at a reduced temperature (e.g., 0°C) and then allowed to warm to room temperature. chemicalbook.com This method has been successfully employed to synthesize a range of N-substituted chloroacetamides.

For instance, the synthesis of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide, a structurally related derivative, follows this general procedure. 4-fluoro-2-methylaniline (B1329321) is reacted with chloroacetyl chloride in ethyl acetate with triethylamine as the base. chemicalbook.com This highlights the adaptability of the method for incorporating various substituents onto the phenyl ring.

Further structural modifications can be achieved by utilizing different substituted anilines in the initial synthesis. For example, using o-methoxy aniline or p-methoxy aniline results in the formation of 2-chloro-N-(2-methoxyphenyl)acetamide and 2-chloro-N-(4-methoxyphenyl)acetamide, respectively. ijpsr.info Similarly, N-methyl aniline can be used to produce 2-chloro-N-methyl-N-phenylacetamide. ijpsr.info These examples demonstrate the ease with which the N-aryl and N-alkyl substituents can be varied.

The resulting 2-chloro-N-(substituted)phenylacetamides are often crystalline solids and can be purified by recrystallization from solvents like ethanol. ijpsr.info Characterization of these synthesized derivatives is typically performed using spectroscopic methods such as Infrared (IR) and Gas Chromatography-Mass Spectrometry (GC-MS) to confirm their structures. ijpsr.info

Table 1: Examples of N-Substituted 2-Chloroacetamides

| Reactant (Amine) | Product |

| 2-methylaniline | This compound |

| 4-fluoro-2-methylaniline | 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide chemicalbook.com |

| o-methoxyaniline | 2-chloro-N-(2-methoxyphenyl)acetamide ijpsr.info |

| p-methoxyaniline | 2-chloro-N-(4-methoxyphenyl)acetamide ijpsr.info |

| N-methylaniline | 2-chloro-N-methyl-N-phenylacetamide ijpsr.info |

| m-aminophenol | 2-chloro-N-(3-hydroxyphenyl)acetamide neliti.com |

| p-aminophenol | 2-chloro-N-(4-hydroxyphenyl)acetamide neliti.com |

Stereoselective Synthesis Considerations

The topic of stereoselective synthesis is of paramount importance in modern drug discovery and development, as the pharmacological and toxicological profiles of enantiomers can differ significantly. However, a review of the current scientific literature reveals a notable lack of specific studies focusing on the stereoselective synthesis of this compound or its close derivatives.

The molecule itself, this compound, does not possess a stereocenter in its ground state. The potential for introducing stereochemistry would arise from modifications to the core structure, for instance, by introducing a chiral center on the N-aryl substituent or on the acetamide backbone.

For example, if a chiral amine were used in the initial synthesis, or if a subsequent reaction introduced a chiral center, then stereoselective synthesis would become a critical consideration. However, the existing literature primarily focuses on the synthesis of racemic mixtures or achiral analogs.

Future research in this area could explore the use of chiral auxiliaries or catalysts to control the stereochemistry of reactions involving derivatives of this compound. Given the importance of stereochemistry in biological activity, this represents a potential area for further investigation.

Spectroscopic and Structural Elucidation Techniques for 2 Chloro N 2 Methylphenyl Acetamide and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-chloro-N-(2-methylphenyl)acetamide and its analogs, ¹H NMR, ¹³C NMR, and advanced techniques like DEPT are routinely employed for complete structural assignment. nih.gov

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, distinct signals are observed for the aromatic protons, the methylene (B1212753) (CH₂) protons of the chloroacetyl group, the methyl (CH₃) protons, and the amide (NH) proton.

The aromatic protons on the 2-methylphenyl ring typically appear as a complex multiplet in the range of 7.1 to 7.4 ppm. rsc.org The exact chemical shifts and splitting patterns depend on the substitution pattern of the phenyl ring in various analogs. The proton of the amide group (N-H) generally appears as a broad singlet, with its chemical shift being highly dependent on solvent and concentration, but is often found downfield, typically above 8.0 ppm. The two protons of the chloromethylene group (-CH₂Cl) are observed as a sharp singlet at approximately 4.2 ppm, shifted downfield due to the electron-withdrawing effects of the adjacent chlorine atom and carbonyl group. The methyl group (-CH₃) protons on the aromatic ring appear as a singlet around 2.2-2.3 ppm. rsc.org

For instance, in the analog N-methyl-N-(o-tolyl)acetamide, the aromatic protons are observed as multiplets between 7.11-7.31 ppm, while the N-methyl and acetyl-methyl protons appear as singlets at 3.19 ppm and 1.78 ppm, respectively, and the ring methyl protons are a singlet at 2.24 ppm. rsc.org

¹H NMR Spectral Data for this compound and Analogs

| Functional Group | Chemical Shift (δ, ppm) Range | Multiplicity |

|---|---|---|

| Amide (N-H) | > 8.0 | Broad Singlet |

| Aromatic (Ar-H) | 7.1 - 7.5 | Multiplet |

| Methylene (-CH₂Cl) | ~ 4.2 | Singlet |

Note: Chemical shifts are approximate and can vary based on the solvent and specific analog structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of a molecule. In this compound, the carbonyl carbon (C=O) of the amide group gives a characteristic signal in the downfield region, typically around 164-166 ppm. nih.gov The carbon of the chloromethylene group (-CH₂Cl) resonates at approximately 43-46 ppm. nih.gov

The aromatic carbons exhibit signals between 125 and 138 ppm. The carbon atom to which the methyl group is attached (C-CH₃) and the carbon atom bonded to the nitrogen (C-N) are quaternary and have distinct chemical shifts influenced by their substituents. For example, in a series of N-(substituted phenyl)-2-chloroacetamides, the aromatic carbon attached to the nitrogen (C1') was observed in the range of 135-138 ppm. nih.gov The methyl carbon of the tolyl group appears in the upfield region, typically around 17-18 ppm. rsc.org

¹³C NMR Spectral Data for this compound and Analogs

| Carbon Atom | Chemical Shift (δ, ppm) Range |

|---|---|

| Carbonyl (C=O) | 164 - 166 |

| Aromatic (C-N) | 135 - 138 |

| Aromatic (C-H, C-C) | 125 - 131 |

| Methylene (-CH₂Cl) | 43 - 46 |

Note: Chemical shifts are approximate and can vary based on the solvent and specific analog structure. Data derived from studies on various N-(substituted phenyl)-2-chloroacetamides. nih.gov

Advanced NMR Techniques (e.g., DEPT)

Distortionless Enhancement by Polarization Transfer (DEPT) is an advanced NMR technique used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. libretexts.orglibretexts.org A DEPT experiment is typically run in stages:

DEPT-90: Only signals from CH carbons appear. openstax.org

DEPT-135: CH and CH₃ carbons show as positive signals, while CH₂ carbons appear as negative (inverted) signals. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra. openstax.org

In the analysis of N-aryl chloroacetamides, DEPT spectroscopy is invaluable for confirming the assignments made in the standard ¹³C NMR spectrum. nih.gov For this compound, a DEPT-135 experiment would show positive peaks for the aromatic CH carbons and the aryl-methyl carbon. A negative peak would confirm the methylene (-CH₂Cl) group. The quaternary carbons, such as the carbonyl carbon and the two aromatic carbons attached to the nitrogen and methyl groups, would be absent from the DEPT spectra but present in the standard broadband-decoupled ¹³C spectrum, allowing for their definitive identification. openstax.org

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Infrared (IR) Spectroscopy Analysis of Amide and Halogen Vibrations

The IR spectrum of this compound and its analogs is dominated by characteristic absorptions of the amide linkage and the carbon-halogen bond. nih.gov

Amide Vibrations : The secondary amide group (-CONH-) gives rise to several distinct bands. The N-H stretching vibration appears as a sharp, strong peak in the region of 3250-3300 cm⁻¹. The amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense and characteristic absorptions in the spectrum, occurring between 1650 and 1680 cm⁻¹. nih.gov The amide II band, resulting from a combination of N-H bending and C-N stretching, is found around 1530-1550 cm⁻¹.

Halogen Vibrations : The C-Cl stretching vibration is observed in the fingerprint region of the spectrum. For chloroacetamides, this band typically appears in the range of 700-800 cm⁻¹. rsc.org

In a study of various N-(substituted phenyl)-2-chloroacetamides, the C=O stretch was consistently observed around 1670 cm⁻¹, while the N-H stretch appeared near 3290 cm⁻¹. nih.gov For the related compound 2-chloro-N-(4-methylphenyl)-acetamide, characteristic IR absorptions are well-documented. nist.gov

Characteristic IR Absorption Bands (cm⁻¹) for 2-Chloro-N-(aryl)acetamides

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3250 - 3300 | Strong, Sharp |

| C=O Stretch (Amide I) | 1650 - 1680 | Very Strong |

| N-H Bend (Amide II) | 1530 - 1550 | Strong |

Note: Frequencies are approximate and can be influenced by the physical state of the sample and molecular structure.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion.

For this compound (C₉H₁₀ClNO), the calculated molecular weight is approximately 183.63 g/mol . nih.gov In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 183. A key feature for chlorinated compounds is the presence of an M+2 peak at m/z 185, which arises from the natural abundance of the ³⁷Cl isotope (approximately 24.2%) relative to the ³⁵Cl isotope (75.8%). The intensity ratio of the M⁺ to M+2 peaks is therefore expected to be about 3:1, providing a clear signature for the presence of one chlorine atom in the molecule or fragment. docbrown.infodocbrown.info

The fragmentation of N-aryl acetamides is predictable. miamioh.edu Common fragmentation pathways for this compound include:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the chloromethylene group, leading to the formation of a [CH₂Cl]⁺ fragment (m/z 49/51) or, more significantly, the [M - CH₂Cl]⁺ fragment, which corresponds to the N-(2-methylphenyl)formamide cation.

Amide Bond Cleavage: Scission of the amide C-N bond can occur. A prominent fragmentation is the loss of the chloroacetyl group to form the 2-methylanilinium ion [H₂N-C₆H₄-CH₃]⁺ (m/z 106).

McLafferty Rearrangement: While not as common for this specific structure, related compounds with longer alkyl chains can undergo this rearrangement.

The base peak in the spectrum is often the most stable carbocation formed during fragmentation. For many N-acyl anilines, fragments resulting from cleavage at the amide bond are particularly stable and thus abundant.

X-ray Crystallography for Solid-State Structure and Hydrogen Bonding Network Analysis

For analogs of this compound, X-ray diffraction studies have revealed key structural features. In the crystal structure of 2-chloro-N-(2,4-dimethylphenyl)acetamide, the conformation of the N-H bond is syn to the ortho-methyl group. researchgate.net A crucial and recurring feature in the crystal packing of these N-phenylacetamide derivatives is the formation of intermolecular N—H⋯O hydrogen bonds. iucr.orgresearchgate.net These interactions link the amide groups of adjacent molecules, creating infinite chains that propagate through the crystal. iucr.orgnih.gov

The study of 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide showed that the amide group adopts a trans conformation, which facilitates the formation of a C(4) hydrogen-bonded chain. iucr.orgnih.gov In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of adjacent molecules contribute to the stability of the crystal packing. iucr.orgnih.gov The specific substituents on the phenyl ring can influence the crystal system and space group, but the N—H⋯O hydrogen-bonded chain motif is a robust and common feature across this class of compounds. iucr.org

Table 3: Representative Crystallographic Data for an Analog, 2-Chloro-N-(2,4-dimethylphenyl)acetamide

| Parameter | Value |

| Chemical Formula | C₁₀H₁₂ClNO |

| Molecular Weight | 197.66 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.7235 (7) |

| b (Å) | 10.407 (2) |

| c (Å) | 11.451 (2) |

| α (°) | 67.07 (2) |

| β (°) | 86.84 (1) |

| γ (°) | 78.95 (2) |

| Volume (ų) | 508.69 (15) |

| Z (molecules per cell) | 2 |

| Key Intermolecular Bond | N—H⋯O Hydrogen Bond |

Data sourced from the crystallographic study of 2-chloro-N-(2,4-dimethylphenyl)acetamide. researchgate.net

Mechanistic Investigations of 2 Chloro N 2 Methylphenyl Acetamide in Biological Systems Agrochemical Focus

Mode of Action of Chloroacetanilide Herbicides

Chloroacetanilide herbicides are recognized as general growth inhibitors, with their primary mode of action identified as the disruption of very-long-chain fatty acid (VLCFA) synthesis. nih.govwikipedia.org This inhibition leads to a cascade of effects that ultimately prove lethal to germinating weeds.

VLCFAs, defined as fatty acids with more than 18 carbon atoms, are crucial components of various essential plant structures, including cuticular waxes, suberin, and cellular membranes. nih.govresearchgate.net The biosynthesis of VLCFAs occurs through a microsomal elongase system located in the endoplasmic reticulum, which catalyzes the addition of two-carbon units from malonyl-CoA to an existing acyl-CoA primer. nih.govresearchgate.net

Research has demonstrated that chloroacetamides, including 2-chloro-N-(2-methylphenyl)acetamide's relatives, are potent and specific inhibitors of the enzymes within this elongation complex, particularly the 3-ketoacyl-CoA synthase (KCS), which catalyzes the initial and rate-limiting condensation step. nih.govciteab.com The inhibition is highly specific; for instance, studies with chiral chloroacetamides like metolachlor (B1676510) show that only the (S)-enantiomers are herbicidally active. researchgate.netnih.gov The binding of the herbicide to the synthase is often irreversible and competitive with the acyl-CoA substrate. researchgate.netnih.gov This disruption of VLCFA production impairs the formation of hydrophobic polymers necessary for preventing water loss and maintaining structural integrity, leading to stunted growth and seedling death. nih.gov

Table 1: Inhibition of VLCFA Elongase Activities by Chloroacetanilide Herbicides

| Herbicide | Target Enzyme/System | Observed Effect | Reference |

| Metazachlor (B166288) | VLCFA-synthase | Irreversible binding and inhibition, competitive with acyl-CoA substrate. | nih.gov |

| Metolachlor | VLCFA Elongases (e.g., FAE1, KCS2) | Strong inhibition of multiple elongase enzymes. | nih.govciteab.com |

| Acetochlor (B104951) | Elongase enzymes | Inhibition of elongase activity is a key mode of action. | wikipedia.org |

| Cafenstrole | VLCFA Elongases | Inhibition of all tested elongase activities (FAE1, KCS1, KCS2, etc.). | nih.govnih.gov |

The inhibition of VLCFA elongases is the central mechanism of chloroacetanilide action. nih.gov These herbicides show differential sensitivity patterns against the various elongase enzymes present in plants like Arabidopsis thaliana, which has over 20 genes encoding for VLCFA elongases. nih.gov The broad-spectrum inhibition of several different elongases, each with specific functions, likely contributes to the effectiveness of these herbicides and may explain why resistance is rare. nih.gov Symptoms in susceptible weeds, such as malformed leaves and stunted shoots, are direct consequences of this inhibition. nih.gov

In addition to their primary effect on fatty acid elongation, some chloroacetanilides like acetochlor have been shown to inhibit geranylgeranyl pyrophosphate (GGPP) cyclization enzymes. wikipedia.orgnih.gov This pathway is a critical step in the biosynthesis of gibberellins, a class of plant hormones that regulate key developmental processes, including cell elongation and division. wikipedia.orgresearchgate.net By interfering with gibberellin production, these herbicides further suppress plant growth, compounding the effects of VLCFA synthesis inhibition.

Molecular Interactions and Alkylation Mechanisms within Plant Systems

The biochemical inhibition observed with chloroacetanilides is driven by their chemical reactivity. The chloroacetyl moiety of these herbicides is a potent electrophile, enabling it to react with and damage cellular components, particularly proteins. acs.orgnih.gov

The phytotoxicity of this compound and its class is fundamentally linked to their ability to act as alkylating agents. purdue.educambridge.org This means they can form strong, covalent bonds with nucleophilic groups found in biological macromolecules. capes.gov.br Extensive research shows that chloroacetanilides covalently bind to various plant proteins, both in vitro and in vivo. purdue.edu

The primary targets for this alkylation are the sulfhydryl (-SH) groups of cysteine residues within proteins. nih.govresearchgate.net Mass spectrometric studies have provided direct evidence that herbicides like metazachlor bind covalently to the active-site cysteine of condensing enzymes, such as chalcone (B49325) synthase and stilbene (B7821643) synthase, which are structurally related to the target KCS enzymes. nih.gov This covalent modification irreversibly inactivates the enzyme, explaining the potent inhibitory effect. nih.gov The reactivity is not uniform across all proteins; rather, it is idiosyncratic, with each herbicide showing a distinct profile of protein targets. acs.orgnih.gov

Table 2: Research Findings on Covalent Binding of Chloroacetanilides

| Herbicide | Finding | Significance | Reference |

| Metolachlor | Covalently bound to multiple proteins in oat seedlings. | First in vivo evidence of chloroacetanilide alkylation of plant proteins. | purdue.edu |

| Metazachlor | Covalently bound to the active site cysteine of chalcone synthase (CHS) and stilbene synthase (STS). | Direct evidence of the specific molecular target and inactivation mechanism. | nih.gov |

| Acetochlor, Alachlor (B1666766), Propachlor (B1678252) | Induced misfolding of numerous cellular proteins, many with reactive cysteines. | Demonstrates that covalent modification leads to protein destabilization and disrupts cellular proteostasis. | acs.orgnih.gov |

The covalent bond formation occurs via a chemical reaction known as nucleophilic displacement, specifically an SN2 (bimolecular nucleophilic substitution) mechanism. mdpi.comnih.gov In this reaction, a nucleophile—such as the sulfur atom of a cysteine residue or glutathione (B108866)—attacks the carbon atom attached to the chlorine in the herbicide's chloroacetyl group. nih.gov This attack displaces the chlorine atom (as a chloride ion) and forms a new covalent bond between the herbicide and the nucleophile. mdpi.com

The ease with which this reaction occurs is central to the herbicide's biological activity. nih.gov Theoretical and experimental studies confirm that the reaction generally follows second-order kinetics, consistent with an SN2 mechanism. mdpi.comnih.gov The electron-withdrawing effect of the adjacent carbonyl group in the acetamide (B32628) structure enhances the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack. researchgate.net This inherent reactivity is the basis for the alkylation of target enzymes, which ultimately leads to phytotoxicity. mdpi.comnih.gov

Herbicide Detoxification and Crop Tolerance Mechanisms

The selectivity of chloroacetanilide herbicides—their ability to control weeds without harming crops like corn or soybeans—is not based on differences in the target site but on the crop's enhanced ability to metabolize and detoxify the herbicide. iastate.edu

The primary detoxification pathway in tolerant plants is the rapid conjugation of the herbicide with the tripeptide glutathione (GSH) or, in some legumes, homoglutathione (B101260). cambridge.orgnih.govacs.org This reaction is catalyzed by a family of enzymes known as glutathione S-transferases (GSTs). nih.gov The GST-mediated reaction is a nucleophilic displacement, similar to the one that causes toxicity, but in this case, it renders the herbicide harmless. researchgate.net The resulting glutathione conjugate is no longer phytotoxic and is subsequently compartmentalized into the plant's vacuole for further degradation. researchgate.net

Crop tolerance is directly correlated with the rate of this detoxification. Tolerant species like corn possess high levels of specific GST enzymes that have a high affinity and catalytic efficiency for chloroacetanilide substrates. nih.gov For example, the rate of glutathione conjugation for alachlor in corn is significantly faster than for metolachlor, which corresponds to observed differences in crop tolerance under certain conditions. nih.gov In contrast, susceptible weed species have lower levels of GST activity or GST enzymes that are less effective at metabolizing the herbicide, allowing the active compound to reach and inhibit its target sites. researchgate.net

Glutathione Conjugation Mediated by Glutathione S-Transferases (GSTs)

A primary detoxification pathway for this compound in tolerant plants involves conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). researchgate.net This process represents a classic Phase II metabolic reaction where the electrophilic chlorine atom of the herbicide is targeted by the nucleophilic thiol group of glutathione. mdpi.comnih.gov The resulting glutathione conjugate is a more water-soluble and less toxic molecule, which can be further processed and sequestered within the plant cell, typically in the vacuole. nih.govnih.gov

The role of GSTs in this process is crucial for herbicide selectivity. Tolerant crop species, such as rice, generally exhibit higher constitutive levels of GST activity or can rapidly induce these enzymes upon exposure to the herbicide, as compared to susceptible weed species. researchgate.net This enhanced metabolic capacity allows the crop to neutralize the herbicide before it can exert its phytotoxic effects.

Research has shown that the inhibition of GSTs can increase the susceptibility of plants to chloroacetamide herbicides. nih.gov For instance, the application of a GST inhibitor, such as 4-chloro-7-nitrobenzoxadiazole (NBD-Cl), has been demonstrated to reduce the resistance levels to mefenacet (B1676149) in resistant weed populations. nih.gov This highlights the critical role of GST-mediated conjugation in the detoxification of this compound.

Enzymatic Biotransformation in Tolerant Crop Varieties

In addition to glutathione conjugation, other enzymatic systems contribute to the biotransformation and detoxification of this compound in tolerant crop varieties like rice. researchgate.net These metabolic processes are key to the herbicide's selectivity, allowing rice to remain unharmed while controlling target weeds. researchgate.net

One important family of enzymes involved in herbicide metabolism is the cytochrome P450 monooxygenases (P450s). researchgate.net These enzymes can catalyze a variety of oxidative reactions, such as hydroxylation and dealkylation, which can detoxify the herbicide or prepare it for subsequent conjugation reactions. researchgate.net Studies on transgenic rice expressing human cytochrome P450 genes (CYP2C9 and CYP2C19) have shown increased tolerance to a range of herbicides, including mefenacet. peeref.com This suggests that enhancing P450 activity can bolster the metabolic defense of rice against this herbicide.

Hydrolytic enzymes, such as esterases and acylamidases, may also play a role in the initial breakdown of the herbicide molecule in tolerant crops. researchgate.net These enzymatic transformations collectively ensure that the concentration of the active herbicide at its target site in the crop remains below a toxic threshold.

Mechanisms of Herbicide Resistance in Weed Populations

The repeated use of this compound has led to the evolution of resistance in some weed populations, posing a significant challenge to weed management. nih.govresearchgate.net This resistance can be broadly categorized into target-site resistance (TSR) and non-target-site resistance (NTSR). nih.govnih.gov

Non-Target-Site Resistance (NTSR) Due to Enhanced Metabolism

Non-target-site resistance (NTSR) is a major mechanism of resistance to this compound and other herbicides. nih.govuni-goettingen.de Unlike TSR, which involves mutations in the herbicide's target protein, NTSR is conferred by mechanisms that reduce the amount of active herbicide reaching the target site. nih.govresearchgate.net Enhanced metabolism is a key form of NTSR. nih.govuni-goettingen.decore.ac.uk

In resistant weed biotypes, the same detoxification pathways that provide tolerance in crops can become enhanced. This includes the increased activity of enzymes like glutathione S-transferases (GSTs) and cytochrome P450s. researchgate.netfrontiersin.org For example, studies on resistant populations of Echinochloa crus-galli (barnyardgrass) have shown significantly higher GST activity compared to susceptible populations. nih.govresearchgate.net This elevated enzymatic activity leads to a more rapid detoxification of mefenacet, preventing the herbicide from accumulating to lethal levels. nih.gov

The development of NTSR is a complex process that can confer cross-resistance to herbicides with different modes of action, making it a particularly problematic form of resistance for farmers to manage. nih.govnih.gov

Biochemical and Physiological Basis of Resistance

The biochemical basis of resistance to this compound often lies in the quantitative and qualitative changes in detoxification enzymes. researchgate.netnih.gov In metabolically resistant weeds, there can be an overexpression of specific GST or P450 isozymes that are particularly efficient at metabolizing the herbicide. frontiersin.orgnih.gov For instance, research on black-grass (Alopecurus myosuroides) has identified specific GSTs, like AmGSTF1, that are linked to NTSR. frontiersin.org

The physiological consequences of these biochemical changes are a reduced herbicidal effect. nih.gov Resistant plants can exhibit a faster rate of herbicide metabolism, as demonstrated in studies with resistant Alopecurus japonicus. mdpi.com This enhanced metabolic rate means that even at standard application rates, the herbicide is broken down before it can cause significant damage.

In some cases, NTSR can also involve reduced herbicide uptake or translocation, or sequestration of the herbicide away from its target site, although enhanced metabolism is the most commonly reported mechanism for chloroacetamide herbicides. nih.gov Understanding the specific biochemical and physiological mechanisms of resistance in different weed populations is crucial for developing effective and sustainable weed management strategies. nih.gov

Interactive Data Table: Resistance Levels in Echinochloa crus-galli

| Population | Resistance Type | Pre-emergence Resistance Factor | Early Post-emergence Resistance Factor |

| Resistant Population 1 | Mefenacet-Resistant | 2.8x | 10x |

| Resistant Population 2 | Mefenacet-Resistant | 4.1x | 6.8x |

| Susceptible Population | Mefenacet-Susceptible | 1x (baseline) | 1x (baseline) |

| Data derived from studies on mefenacet resistance in Echinochloa crus-galli. nih.govresearchgate.net |

Medicinal Chemistry and Pharmacological Potential of 2 Chloro N 2 Methylphenyl Acetamide Derivatives

Antimicrobial Activity Studies

The core structure of chloroacetamide is a versatile pharmacophore that has been widely investigated for its antimicrobial properties. Derivatives are synthesized by reacting chloroacetyl chloride with various amines, leading to compounds that have shown activity against a spectrum of bacteria and fungi. ekb.eg

Evaluation of Antibacterial Efficacy

Derivatives of 2-chloro-N-phenylacetamide have demonstrated notable antibacterial activity. Studies have shown that these compounds are effective against both Gram-positive and Gram-negative bacteria. For instance, 2-chloro-N-(3-hydroxyphenyl)acetamide and 2-chloro-N-(4-hydroxyphenyl)acetamide have shown appreciable activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. medihealthpedia.com The antibacterial effect of some derivatives, such as those of 2-chloro-N-(4-methoxyphenyl)acetamide, is suggested to be linked to their interaction with DNA ligase. researchgate.net

In a broader context, hybrid molecules incorporating the 2-mercaptobenzothiazole (B37678) moiety, synthesized from chloroacetamide intermediates, have exhibited significant antibacterial potential. nih.govnih.gov Certain derivatives from this class showed promising activity against all tested strains, with some compounds demonstrating efficacy comparable to the standard drug levofloxacin. nih.govnih.gov The activity of these chloroacetamide derivatives often varies based on the substituents on the phenyl ring, influencing their effectiveness against different bacterial types.

Table 1: Antibacterial Activity of Selected Chloroacetamide Derivatives

| Compound/Derivative Class | Bacterial Strain | Activity/Result | Reference |

|---|---|---|---|

| 2-chloro-N-(3-hydroxyphenyl)acetamide | B. subtilis, S. aureus, E. coli | Appreciable activity (8-14 mm inhibition zone) | medihealthpedia.com |

| 2-chloro-N-(4-hydroxyphenyl)acetamide | B. subtilis, S. aureus, E. coli | Appreciable activity (8-14 mm inhibition zone) | medihealthpedia.com |

| 2-chloro-N-(4-methoxyphenyl)acetamide | S. aureus, B. subtilis, E. faecalis, E. coli, K. pneumoniae, P. aeruginosa, L. monocytogenes | Showed antimicrobial activity | researchgate.net |

| 2-mercaptobenzothiazole acetamide (B32628) derivatives | Various Gram-positive and Gram-negative strains | Moderate to good activity; compounds 2b, 2c, and 2i showed significant activity | nih.govnih.gov |

Assessment of Antifungal Properties

The antifungal potential of chloroacetamide derivatives has also been a subject of significant research. Studies reveal that these compounds can inhibit the growth of various fungal species. For example, 2-chloro-N-(4-methoxyphenyl)acetamide demonstrated a potent antifungal effect, inhibiting the colony growth of Trichoderma longibrachiatum by 98% and Mucor plumbeus by 83%. researchgate.net Another related compound, 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide, is also noted as an antifungal agent. sigmaaldrich.com

However, the antifungal activity is not universal across all derivatives. In one study, while exhibiting antibacterial properties, 2-chloro-N-(3-hydroxyphenyl)acetamide and 2-chloro-N-(4-hydroxyphenyl)acetamide did not show any significant activity against the fungi Candida albicans and Pichia anomala. medihealthpedia.com This highlights the structural specificity required for antifungal action. Research on 2-chloro-N-phenylacetamide has shown it possesses fungicidal and antibiofilm activity against fluconazole-resistant Candida species, with a minimum inhibitory concentration (MIC) ranging from 128 to 256 µg/mL. neliti.com

Table 2: Antifungal Activity of Selected Chloroacetamide Derivatives

| Compound/Derivative Class | Fungal Strain | Activity/Result | Reference |

|---|---|---|---|

| 2-chloro-N-(4-methoxyphenyl)acetamide | Trichoderma longibrachiatum | 98% colony growth inhibition | researchgate.net |

| 2-chloro-N-(4-methoxyphenyl)acetamide | Mucor plumbeus | 83% colony growth inhibition | researchgate.net |

| 2-chloro-N-(4-methoxyphenyl)acetamide | Fusarium solani | 21% colony growth inhibition | researchgate.net |

| 2-chloro-N-phenylacetamide | Candida albicans, Candida parapsilosis | MIC of 128-256 µg/mL; inhibited biofilm formation | neliti.com |

| 2-chloro-N-(3-hydroxyphenyl)acetamide | Candida albicans, Pichia anomala | Not active | medihealthpedia.com |

| 2-chloro-N-(4-hydroxyphenyl)acetamide | Candida albicans, Pichia anomala | Not active | medihealthpedia.com |

Neuropharmacological and Central Nervous System Activity Investigations

The ability of certain chloroacetamide derivatives to cross the blood-brain barrier suggests their potential as active agents in the central nervous system (CNS). This has prompted investigations into their neuropharmacological effects, particularly in the areas of antidepressant and antipsychotic activities.

Antidepressant Activity of Novel Derivatives

Research into novel antidepressant agents has explored derivatives synthesized from 2-chloro-N-substituted-acetamides, including 2-chloro-N-(2-methylphenyl)acetamide. nih.gov In one study, a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives were synthesized and evaluated for antidepressant activity using the tail suspension test (TST) and forced swim test (FST). nih.gov

The study found that while the compounds showed weak activity at a 15 mg/kg dose, many displayed significant antidepressant potential at a 30 mg/kg dose. nih.gov The most potent compound in the series exhibited a higher percentage decrease in immobility duration than the standard drugs moclobemide, imipramine, and fluoxetine, suggesting a promising scaffold for the development of new antidepressant drugs. nih.gov

Table 3: Antidepressant Activity of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide Derivatives

| Test | Dose | Observation | Reference |

|---|---|---|---|

| Tail Suspension Test (TST) & Forced Swim Test (FST) | 15 mg/kg | Very weak antidepressant activity | nih.gov |

| Tail Suspension Test (TST) & Forced Swim Test (FST) | 30 mg/kg | Significant antidepressant activity for most compounds | nih.gov |

| Tail Suspension Test (TST) & Forced Swim Test (FST) | 60 mg/kg | No increase in activity; some compounds showed decreased activity | nih.gov |

Antipsychotic Activity Evaluations

The investigation into the antipsychotic potential of this compound derivatives is a less explored area of research. Currently, there is limited specific data from preclinical or clinical studies evaluating these particular compounds for antipsychotic or neuroleptic activity. Antipsychotic drugs typically act on dopamine (B1211576) and serotonin (B10506) receptor systems. sigmaaldrich.com While some research has focused on designing dopamine D2 receptor partial agonists from different chemical scaffolds, similar targeted studies for this compound derivatives are not widely reported. ekb.eg

However, computational studies on a range of disubstituted chloroacetamides predict that these compounds have the ability to permeate the blood-brain barrier. This suggests a potential for these molecules to act as agents within the central nervous system, though specific antipsychotic activity remains to be experimentally verified.

Other Biological Activities and Therapeutic Explorations

Beyond antimicrobial and neuropharmacological applications, derivatives of 2-chloro-N-phenylacetamide are prominent in other fields, most notably agriculture. The chloroacetamide class of compounds is widely used in herbicides. ekb.egresearchgate.net Acetochlor (B104951), a well-known herbicide, is a chloroacetanilide that is synthesized from an intermediate closely related to this compound. nih.govwikipedia.org Its mode of action involves the inhibition of elongase and enzymes in the gibberellin pathway in weeds. nih.govwikipedia.org The herbicidal activity of various other novel chloroacetamide derivatives continues to be an active area of research. ekb.egresearchgate.net

Additionally, some studies have investigated the antioxidant potential of related acetamide structures. For instance, research on 2-chloro-N-(4-methoxyphenyl)acetamide and its methacrylate (B99206) derivative indicated that they possess free radical scavenging effects. researchgate.net This suggests that the core acetamide structure could be modified to develop compounds with antioxidant properties, although this is not a primary focus of the current research landscape for this specific derivative class.

Antioxidant Properties and Radical Scavenging

The antioxidant potential of this compound derivatives is an area of growing interest. Antioxidants are crucial for mitigating the damaging effects of oxidative stress, a condition implicated in numerous diseases. The ability of these compounds to scavenge free radicals is a key measure of their antioxidant capacity.

Research into related acetamide derivatives has provided insights into their potential antioxidant mechanisms. For instance, studies on various N-substituted 2-chloroacetamides have suggested that their antioxidant activity may be linked to their ability to act as protonated radical scavengers. This is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. While specific IC50 values for this compound in these assays are not extensively documented in publicly available literature, related compounds have demonstrated significant antioxidant potential. For example, a sulfide (B99878) derivative of a bis-chloroacetamide compound exhibited an impressive inhibition ratio of 85.9% in an antioxidant assay, a value comparable to the well-known antioxidant, L-ascorbic acid. nih.gov This suggests that strategic modifications of the this compound scaffold could yield potent antioxidants.

The antioxidant activity of acetamide derivatives is often attributed to the presence of an aromatic ring and other functional groups within the molecule. nih.gov These structural features can donate a hydrogen atom to stabilize free radicals, thereby terminating the radical chain reaction. The specific electronic and steric properties of substituents on the phenyl ring of this compound derivatives are expected to play a crucial role in modulating their radical scavenging capabilities.

Table 1: Antioxidant Activity of a Related Sulfide Derivative

| Compound | Antioxidant Inhibition Ratio (%) |

| Sulfide derivative of bis-chloroacetamide | 85.9 |

| L-Ascorbic Acid (Standard) | Not specified in the provided context |

| Data sourced from a study on new biologically active sulfide compounds derived from bis-chloroacetamide. nih.gov |

Enzyme Inhibition Profiling and Target Identification

A significant area of investigation for this compound derivatives is their potential as enzyme inhibitors. Enzymes are critical regulators of biological processes, and their inhibition can be a powerful therapeutic strategy.

Monoamine Oxidase (MAO) Inhibition:

A key enzyme target identified for this class of compounds is monoamine oxidase (MAO). MAO is responsible for the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine. nih.gov Its inhibition can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic approach for depression and neurodegenerative disorders. rsc.org

Butyrylcholinesterase (BChE) Inhibition:

Another promising enzyme target for acetamide derivatives is butyrylcholinesterase (BChE). BChE plays a role in cholinergic neurotransmission and is a target for the treatment of Alzheimer's disease. researchgate.net A study on substituted acetamide derivatives identified compounds with moderate to potent BChE inhibitory activity. researchgate.net For instance, one derivative, compound 8c , demonstrated a significant BChE inhibition with an IC50 value of 3.94 µM. researchgate.net This indicates that the acetamide scaffold can be effectively tailored to inhibit BChE.

Table 2: Butyrylcholinesterase (BChE) Inhibitory Activity of Selected Acetamide Derivatives

| Compound | IC50 (µM) for BChE |

| 8c | 3.94 ± 0.15 |

| 8d | 19.60 ± 0.21 |

| Tacrine (Control) | Not specified |

| Galantamine (Control) | Not specified |

| Data from a study on substituted acetamide derivatives as potential butyrylcholinesterase inhibitors. researchgate.net |

Receptor Binding Affinity Studies

The ability of this compound derivatives to bind to specific receptors is another critical aspect of their pharmacological potential. Receptors are key components of cellular signaling pathways, and modulating their activity can have profound therapeutic effects.

While specific receptor binding data for this compound itself is scarce, research on related N-arylpiperazinoalkyl acetamide derivatives has shown affinity for serotonin (5-HT) and dopamine (D2) receptors. nih.gov For example, a series of N-(arylpiperazinyl)acetamide derivatives of 1,3-dimethyl-1H-purine-2,6(3H,7H)-dione were evaluated for their binding to 5-HT6, 5-HT7, and D2 receptors. nih.gov

The structural features of the N-(2-methylphenyl)acetamide core, particularly the nature and position of substituents on the phenyl ring, are expected to significantly influence receptor binding affinity and selectivity. The lipophilicity and electronic properties of these derivatives are key determinants of their ability to interact with the binding pockets of various receptors. Further research is needed to systematically evaluate the receptor binding profiles of this compound derivatives to identify potential therapeutic targets within the central nervous system and other biological systems.

Structure-Activity Relationship (SAR) and Ligand Design Principles for Therapeutic Applications

The development of effective therapeutic agents from the this compound scaffold relies on a thorough understanding of its structure-activity relationship (SAR). SAR studies aim to identify the key molecular features that contribute to the biological activity of a compound and guide the design of more potent and selective derivatives.

SAR for Monoamine Oxidase (MAO) Inhibition:

For the inhibition of MAO-A by N-arylacetamides, specific structural features have been identified as crucial for high activity and specificity. nih.gov A key requirement is a nearly linear tricyclic aromatic portion. nih.gov The size and shape of this aromatic moiety appear to be the major factors influencing both the potency and selectivity for MAO-A. nih.gov Furthermore, the placement of the amide group is critical; it is optimally positioned para to the smaller central ring of the tricyclic system. nih.gov The acetamido group itself is considered the most favorable amide functionality for this activity. nih.gov These findings provide a clear roadmap for the design of novel MAO-A inhibitors based on the N-arylacetamide scaffold.

Ligand Design Principles:

The design of new ligands based on this compound should consider the following principles:

Systematic Modification: The phenyl ring offers multiple positions for substitution. Introducing various functional groups with different electronic and steric properties can systematically probe the binding pocket of a target enzyme or receptor.

Bioisosteric Replacement: Replacing certain functional groups with bioisosteres (substituents with similar physical or chemical properties) can help to fine-tune the compound's pharmacokinetic and pharmacodynamic properties.

Conformational Rigidity: Introducing conformational constraints, for instance by incorporating cyclic structures, can lock the molecule into a bioactive conformation, potentially increasing affinity and selectivity for the target.

Computational Modeling: Molecular docking and other computational techniques can be employed to predict the binding modes of designed derivatives within the active site of a target protein. This allows for a rational, structure-based approach to ligand design, prioritizing the synthesis of compounds with the highest predicted affinity.

By applying these principles, researchers can leverage the chemical tractability of the this compound scaffold to develop novel and effective therapeutic agents for a range of diseases.

Environmental Fate, Transport, and Degradation of 2 Chloro N 2 Methylphenyl Acetamide and Chloroacetanilide Herbicides

Environmental Persistence and Mobility in Diverse Compartments

The persistence and mobility of a herbicide determine its potential for off-site movement and contamination of non-target environments, including soil, water, and air. These characteristics are governed by the compound's chemical properties and its interactions with various environmental compartments.

The mobility of chloroacetanilide herbicides in soil is largely controlled by adsorption-desorption processes, primarily with soil organic matter and clay minerals. iastate.edu The strength of this binding is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). Herbicides with lower Koc values are less strongly adsorbed and thus more mobile.

Research on various chloroacetanilide herbicides demonstrates that structural differences influence their adsorption behavior. nih.gov A study comparing acetochlor (B104951), alachlor (B1666766), metolachlor (B1676510), and propachlor (B1678252) found that adsorption decreased in the order: metolachlor > acetochlor > propachlor > alachlor on several soil types. nih.gov This variability is attributed to the different chemical moieties attached to the core chloroacetanilide structure, which affect interactions like hydrogen bonding with soil components. nih.gov For instance, the herbicide is less available to plants when bound to soil colloids, and an equilibrium exists between the bound and soil solution phases. iastate.edu

While specific adsorption studies for 2-chloro-N-(2-methylphenyl)acetamide are not extensively documented in the provided literature, its structural similarity to other compounds in this class allows for inferences about its behavior. With a computed XLogP3 value of 1.5, it suggests moderate hydrophobicity, which would influence its partitioning between soil and water. nih.gov In a study using a mini lysimeter, it was found that most chloroacetanilide residues remained in the top layer of the soil, indicating limited mobility in that specific context. uum.edu.my

Table 1: Soil Adsorption Coefficients for Selected Chloroacetanilide Herbicides This table presents data for representative compounds of the chloroacetanilide class to illustrate the range of soil adsorption potential. Specific experimental data for this compound is not readily available in the searched literature.

| Herbicide | Soil Adsorption Coefficient (Koc) [L/kg] | Reference |

| 2-chloro-N-(2-fluoro-5-methylphenyl)acetamide | 56.2 | epa.gov |

| Alachlor | Varies with soil type; generally considered to have moderate mobility. | nih.govnih.gov |

| Metolachlor | Generally shows higher adsorption than alachlor. | nih.gov |

| Acetochlor | Adsorption is intermediate between metolachlor and alachlor. | nih.gov |

| Propachlor | Generally shows lower adsorption than metolachlor and acetochlor. | nih.gov |

Note: The table is interactive. You can sort the columns by clicking on the headers.

Due to their use in agriculture, chloroacetanilide herbicides and their degradation products have the potential to leach into groundwater and be transported via runoff into surface water systems. mdpi.com Their relatively high water solubility and the formation of even more water-soluble metabolites contribute to this potential. waters.comwisc.edu

Numerous studies have detected chloroacetanilide parent compounds and, more frequently, their ethanesulfonic acid (ESA) and oxanilic acid (OA) metabolites in both groundwater and surface water. dss.go.thnih.govusgs.gov These metabolites are formed through degradation processes and are typically more mobile and persistent than the parent herbicides. waters.comwisc.edudss.go.th For example, a study in Iowa found that the summed concentration of ESA and OA metabolites was significantly higher than that of the parent compounds in both groundwater and surface water samples. dss.go.th Similarly, a Wisconsin study detected alachlor and metolachlor metabolites more frequently and at higher concentrations than the parent compounds in monitoring, private, and municipal wells. wisc.edu

The leaching potential of these herbicides is classified as high, with a potential for groundwater contamination comparable among compounds like acetochlor, alachlor, and metolachlor. tandfonline.com The presence of these compounds and their degradates in water systems underscores the importance of including metabolites in environmental monitoring to fully assess the impact of herbicide use. usgs.gov

Table 2: Detection of Chloroacetanilide Compounds in Water Systems This table summarizes findings on the occurrence of parent herbicides and their key metabolites in groundwater and surface water from various studies.

| Compound Type | Finding | Location/Study | Reference |

| Parent Herbicides (Alachlor, Metolachlor, Acetochlor) | Detected, but less frequently and at lower concentrations than their metabolites. | Iowa, USA | dss.go.thusgs.gov |

| ESA and OA Metabolites | Present in almost 75% of groundwater samples; concentrations are substantially higher than parent compounds. | Iowa, USA | dss.go.thusgs.gov |

| Parent Herbicides (Alachlor, Metolachlor) | Parent metolachlor detected in 15% of monitoring wells; parent alachlor not detected. | Wisconsin, USA | wisc.edu |

| ESA Metabolites (Alachlor, Metolachlor) | Detected in approximately 80% of monitoring wells. | Wisconsin, USA | wisc.edu |

| Chloroacetanilide Degradates | Accounted for an average of 70% of the total herbicide concentration in the Upper Mississippi River. | Mississippi River Basin, USA | usgs.gov |

Note: The table is interactive. You can sort the columns by clicking on the headers.

Volatilization is the process by which a substance transitions from a liquid or solid state to a gaseous vapor, allowing for atmospheric transport. eastidahonews.com This process is influenced by the chemical's vapor pressure, temperature, humidity, and the surface of application. epa.govcorteva.us Herbicides with higher vapor pressure are more prone to volatilize, especially at higher temperatures. eastidahonews.comcorteva.us

Abiotic Degradation Pathways and Kinetics

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes, such as hydrolysis and photodegradation. These pathways are crucial in determining the environmental persistence of herbicides.

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. For chloroacetanilide herbicides, the rate of hydrolysis can be influenced by pH and the presence of other reactive species. rsc.org One significant degradation pathway for chloroacetanilides involves a nucleophilic substitution reaction. nih.gov For example, the reaction with sulfur nucleophiles like HS⁻ is a recognized degradation mechanism. nih.gov

Advanced oxidation processes, which generate highly reactive hydroxyl radicals, can also rapidly degrade chloroacetanilide herbicides in water. nih.govacs.org While these processes are often employed in water treatment, they demonstrate the susceptibility of the herbicide structure to oxidative degradation, which can also occur under certain natural environmental conditions. The degradation of alachlor, for instance, was found to be highly dependent on the pH of the water. rsc.org

Photodegradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. Chloroacetanilide herbicides can be degraded by direct photolysis. mdpi.com However, the process can be significantly enhanced by the presence of substances that promote the generation of reactive species, a process known as indirect photolysis or photocatalysis. mdpi.comrsc.org

Studies using UV-activated processes have shown effective degradation of chloroacetanilides. rsc.org For example, the degradation kinetics of alachlor using UV-activated hydrogen peroxide, persulfate, and peroxymonosulfate (B1194676) were found to be effective, though highly dependent on pH and the water matrix. rsc.org The UV/persulfate and UV/hydrogen peroxide processes were most effective in acidic conditions (pH 5), while the UV/peroxymonosulfate process was most effective in basic conditions (pH > 8). rsc.org Although these studies often represent accelerated conditions, they indicate that photodegradation is a relevant environmental fate process for this class of herbicides.

Nucleophilic Substitution Reactions in Environmental Matrices

The primary abiotic degradation pathway for chloroacetanilide herbicides in the environment involves nucleophilic substitution reactions. nih.gov The chlorine atom on the acetyl group is a key reactive site, making the molecule susceptible to attack by various nucleophiles present in soil and water.

Research has demonstrated that these herbicides undergo second-order bimolecular nucleophilic substitution (SN2) reactions with a range of environmentally relevant anionic nucleophiles. nih.govnih.gov Studies have shown that chloroacetanilides are particularly activated toward SN2 reactions with highly reactive, soft nucleophiles such as the hydrosulfide (B80085) anion (HS⁻) and thiosulfate (B1220275) (S₂O₃²⁻), compared to other saturated carbon substrates like methyl chloride. nih.govnih.gov The reaction with sulfur nucleophiles is pivotal, as it mirrors the initial step of detoxification in many biological systems, which involves conjugation with the thiolate group of glutathione (B108866). nih.gov

Theoretical and experimental studies have quantified the reactivity of different nucleophiles. A comparison of activation energies shows that sulfur-based nucleophiles like HS⁻ and S₂O₃²⁻ are significantly more reactive towards chloroacetanilides than halide ions such as bromide (Br⁻) and iodide (I⁻). nih.gov This high reactivity with sulfur nucleophiles has led to proposals for using thiosulfate salts as a method for decontaminating water and soil, as the reaction effectively dechlorinates and detoxifies the herbicides. usda.gov The reaction mechanism involves the direct displacement of the chlorine atom by the nucleophile, with the energy barrier to this reaction being influenced by both electronic and geometric factors of the herbicide molecule and the attacking nucleophile. nih.gov

Table 1: Relative Reactivity of Nucleophiles with Chloroacetanilide Herbicides

Based on theoretical calculations of activation free energies, indicating the energy barrier for the SN2 reaction. Lower values indicate higher reactivity.

| Nucleophile | Typical Activation Free Energy (kcal/mol) | Reactivity Level | Source |

|---|---|---|---|

| HS⁻ (Hydrosulfide) | ~20 | High | nih.govnih.gov |

| S₂O₃²⁻ (Thiosulfate) | Low (Implied High Reactivity) | High | nih.govusda.gov |

| I⁻ (Iodide) | Higher than Sulfur Nucleophiles | Moderate | nih.gov |

| Br⁻ (Bromide) | Higher than Sulfur Nucleophiles | Low | nih.gov |

Biotic Degradation and Biotransformation in Ecosystems

Biological processes are paramount in the breakdown and transformation of chloroacetanilide herbicides in the environment.

Microbial Degradation in Soil and Water Bodies

Microorganisms play a crucial role in the degradation of chloroacetanilide herbicides in soil and aquatic environments. researchgate.net The primary mechanism is often co-metabolism, where the herbicide is transformed by microbial enzymes without being used as a primary energy source. capes.gov.br Numerous bacterial and fungal species have been identified that can degrade these compounds.

Microbial degradation pathways for chloroacetanilides like acetochlor involve processes such as dechlorination, hydroxylation, deethoxymethylation, and cyclization. nih.gov For instance, some microbial communities can completely degrade acetochlor within days. nih.gov Strains of Pseudomonas, Bacillus, and Sphingomonas have shown significant capabilities in degrading chloroacetanilides. nih.govresearchgate.netnih.govnih.gov Sphingomonas wittichii DC-6, for example, can mineralize acetochlor, breaking it down into simpler molecules. researchgate.net Similarly, microbial consortia have proven more effective than single strains, suggesting synergistic actions lead to more complete degradation. nih.govnih.gov